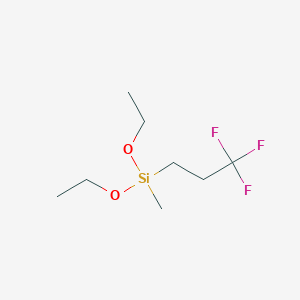

Diethoxy(methyl)(3,3,3-trifluoropropyl)silane

Description

Properties

IUPAC Name |

diethoxy-methyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3O2Si/c1-4-12-14(3,13-5-2)7-6-8(9,10)11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYNTADJZPKUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCC(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554180 | |

| Record name | Diethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118162-95-1 | |

| Record name | Diethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Diethoxy(methyl)(3,3,3-trifluoropropyl)silane

CAS: 86876-45-1 Synonyms: Methyl(3,3,3-trifluoropropyl)diethoxysilane; 3,3,3-Trifluoropropylmethyldiethoxysilane[1]

Executive Summary

In the landscape of organosilicon chemistry, Diethoxy(methyl)(3,3,3-trifluoropropyl)silane represents a critical "bridge" molecule. Unlike standard alkylsilanes, the inclusion of the 3,3,3-trifluoropropyl group introduces unique physicochemical properties: exceptional solvent resistance, low surface energy (hydrophobicity/oleophobicity), and enhanced hydrolytic stability.

For researchers in drug development and materials science, this molecule is not merely a reagent but a functional tool. It is the primary precursor for Fluorosilicone (FVMQ) elastomers used in medical device seals and a vital surface modifier for bio-inert coatings and fluorinated chromatography phases . This guide dissects its mechanism, practical applications, and validated protocols for laboratory and pilot-scale use.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The molecule consists of a central silicon atom bonded to a stable fluoroalkyl chain, a non-reactive methyl group, and two hydrolyzable ethoxy groups.

| Property | Value | Relevance |

| CAS Number | 86876-45-1 | Global standard identifier.[1][2] |

| Molecular Formula | C₈H₁₇F₃O₂Si | Hybrid organic-inorganic structure. |

| Molecular Weight | 230.30 g/mol | -- |

| Boiling Point | ~180°C (at 760 mmHg) | High boiling point allows for stable vapor deposition. |

| Density | 1.089 g/mL | Slightly denser than water due to fluorine content. |

| Refractive Index | 1.385 | Low RI, typical of fluorinated compounds. |

| Hydrolyzable Groups | 2 x Ethoxy (-OEt) | Slower hydrolysis than methoxy, offering better process control. |

| Functional Group | 3,3,3-Trifluoropropyl | Provides chemical resistance and low surface tension.[1] |

Mechanistic Action: The Sol-Gel Process

The utility of CAS 86876-45-1 relies on Sol-Gel chemistry . The ethoxy groups are relatively stable until activated by water and a catalyst (acid or base).

The "Fluorine Effect" on Kinetics

The electron-withdrawing nature of the trifluoropropyl group exerts an inductive effect on the silicon atom. This makes the silicon slightly more electrophilic compared to non-fluorinated analogues (e.g., dimethyldiethoxysilane), potentially accelerating the initial hydrolysis step while the bulky fluoroalkyl chain can sterically hinder condensation, allowing for controlled film formation.

Mechanism Diagram

The following diagram illustrates the pathway from monomer to covalently bonded surface modification.

Caption: Step-wise mechanism of silanization. The ethoxy groups hydrolyze to form silanols, which then condense with surface hydroxyls to form a permanent siloxane bridge.

Applications in Drug Development & Life Sciences[12]

While not a drug itself, this silane is a critical excipient and tool builder in pharmaceutical R&D.

A. Fluorinated Chromatography Stationary Phases

In HPLC (High-Performance Liquid Chromatography), separating fluorinated pharmaceuticals or highly polar compounds is challenging on standard C18 columns.

-

Application: Functionalizing silica particles with CAS 86876-45-1 creates a "Fluoro-Phase" column.

-

Benefit: These phases exhibit "fluorophilicity" (retention of fluorinated analytes) and unique selectivity for halogenated compounds, crucial for analyzing modern fluorinated drugs (e.g., antidepressants, statins).

B. Bio-Inert Medical Device Coatings

Protein adsorption (fouling) triggers immune responses in implanted devices.

-

Application: Coating titanium or glass surfaces of microfluidic chips and catheters.

-

Benefit: The trifluoropropyl group lowers surface energy (< 25 mN/m), significantly reducing protein fouling and thrombogenicity compared to standard silanes.

C. Synthesis of Fluorosilicone Rubber (FVMQ)

-

Application: The monomer is hydrolyzed to form cyclic trimers, which are polymerized into FVMQ elastomers.

-

Benefit: Used in pharmaceutical manufacturing seals (O-rings, gaskets) that must resist aggressive cleaning solvents (CIP/SIP cycles) where standard silicone would swell and fail.

Experimental Protocols

Protocol A: Surface Silanization of Glass/Silica (Liquid Phase)

For creating hydrophobic, oleophobic surfaces on microscope slides or chromatography silica.

Materials:

-

Diethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS 86876-45-1)[1][3][2][4]

-

Anhydrous Ethanol (95%)

-

Acetic Acid (Glacial)

-

Substrate (Glass slides, piranha-cleaned)[1]

Method:

-

Solution Prep: Prepare a 2% v/v solution of the silane in ethanol.

-

Activation: Add 5% v/v deionized water and adjust pH to 4.5–5.5 using acetic acid. Note: This acid catalysis is vital to hydrolyze the ethoxy groups into reactive silanols.

-

Hydrolysis Time: Stir at room temperature for 15–30 minutes . The solution should remain clear.

-

Deposition: Immerse the clean substrate into the solution for 30–60 minutes .

-

Rinse: Remove substrate and rinse vigorously with ethanol to remove physisorbed (non-bonded) silane oligomers.

-

Cure: Bake the substrate at 110°C for 30 minutes .

-

Why? Heat drives the condensation reaction (dehydration), converting hydrogen bonds into stable covalent siloxane (Si-O-Si) bonds.

-

Protocol B: Synthesis of Fluorosilicone Pre-polymer (Hydrolysate)

For researchers synthesizing custom fluorinated polymers.

Method:

-

Setup: 3-neck flask with reflux condenser, dropping funnel, and mechanical stirrer.

-

Charge: Add Diethoxy(methyl)(3,3,3-trifluoropropyl)silane (1 mole) to the flask.

-

Hydrolysis: Add Water (2.2 moles) with catalytic HCl (0.1%) dropwise at < 40°C. Exothermic reaction.

-

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours to ensure complete hydrolysis and initial condensation.

-

Separation: The mixture will separate into an aqueous layer (containing ethanol/acid) and an oil layer (fluorosilicone hydrolysate).

-

Purification: Wash the oil layer with water until neutral. Strip low boilers under vacuum.

-

Result: A linear/cyclic oligomer mixture ready for ring-opening polymerization (if cyclics are isolated) or condensation polymerization.

Workflow: From Monomer to Application

The following decision tree helps researchers select the correct processing route based on their end-goal.

Caption: Operational workflow distinguishing between surface treatment and bulk polymer synthesis routes.

Handling & Safety (E-E-A-T)

-

Flammability: Flash point is approx. 58°C. Handle in a fume hood away from ignition sources.

-

Hydrolysis Hazard: Releases Ethanol upon contact with moisture. While less toxic than methanol-releasing silanes, adequate ventilation is required.

-

Fluorine Specifics: Thermal decomposition (>250°C) can release toxic fluorine species (HF, fluorocarbons). Do not overheat without proper exhaust.[1]

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. Link

-

Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006. Link

-

PubChem. "Compound Summary: Diethoxy(methyl)(3,3,3-trifluoropropyl)silane." National Library of Medicine. Link

-

Sigma-Aldrich. "Product Specification: Diethoxy(methyl)(3,3,3-trifluoropropyl)silane." Merck KGaA. Link

- Smith, A. L. "The Analytical Chemistry of Silicones." Chemical Analysis: A Series of Monographs on Analytical Chemistry and Its Applications, Vol 112, Wiley-Interscience, 1991. (Foundational text on silane hydrolysis kinetics).

Sources

Difference between trifluoropropyl trimethoxy and diethoxy silanes

Topic: Technical Guide: Trifluoropropyl Trimethoxy vs. Diethoxy/Triethoxy Silanes Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper

Comparative Analysis: Methoxy vs. Ethoxy Leaving Groups & Functionality

Executive Summary: The Selection Matrix

In surface engineering and medical device coating, the choice between (3,3,3-trifluoropropyl)trimethoxysilane and its ethoxy/diethoxy counterparts is rarely about the final surface energy—both yield similar hydrophobicity (

| Feature | Trimethoxy Silane ( | Triethoxy Silane ( | Methyldiethoxy Silane ( |

| Hydrolysis Rate | Fast (Minutes) | Slow (Hours) | Moderate |

| Byproduct | Methanol (Toxic/Cytotoxic) | Ethanol (Biocompatible) | Ethanol |

| Layer Type | Disordered Multilayers (likely) | Ordered Monolayers (SAMs) | Linear Polymer/Brush |

| Bonding | 3 Anchors (Rigid Crosslink) | 3 Anchors (Rigid Crosslink) | 2 Anchors (Flexible) |

| Best For | Rapid prototyping, industrial glass, non-bio | Precision SAMs, Bio-MEMS | Flexible coatings, chain extension |

The Core Chemistry: Mechanism & Kinetics

Molecular Architecture

The fluorinated tail (

-

Trimethoxy: High electron-withdrawing power of methoxy groups makes the silicon center more electrophilic, susceptible to rapid nucleophilic attack by water.

-

Ethoxy: The ethyl group provides steric hindrance and electron donation, significantly slowing hydrolysis.

Hydrolysis & Condensation Pathway

The formation of a stable coating requires hydrolysis (conversion of alkoxy to silanol) followed by condensation (bonding to substrate).[1][2]

Figure 1: The General Hydrolysis-Condensation Mechanism. Note that Methoxy silanes hydrolyze faster, increasing the risk of solution-phase self-polymerization (red dashed line) before reaching the surface.

Critical Differences: Methoxy vs. Ethoxy vs. Diethoxy[3]

Hydrolysis Kinetics (The "Pot Life" Factor)

-

Trimethoxy: Hydrolyzes extremely fast. In aqueous solutions, it generates silanols (

) almost instantly.-

Risk:[3] If not applied immediately, silanols self-condense in the beaker, forming oligomers that deposit as "clumps" rather than a smooth monolayer.

-

-

Triethoxy: Hydrolysis requires a catalyst (acid or base) and time (often 1–4 hours of "aging").

-

Benefit: Allows for controlled Self-Assembled Monolayer (SAM) formation. The slow generation of silanols ensures they diffuse to the surface before they polymerize with each other.

-

Toxicity & Biocompatibility (The E-E-A-T Critical Check)

For drug delivery devices or implantable sensors, the leaving group is a critical safety parameter.

-

Methoxy

Methanol: Methanol is toxic (metabolized to formic acid/formaldehyde). While the amount released from a thin film is low, residual solvent entrapment in porous substrates (like sol-gels) is a regulatory red flag in Class III medical devices. -

Ethoxy

Ethanol: Biocompatible. Preferred for FDA-regulated surface modifications.

Functionality: "Tri" vs. "Di" (The Structural Integrity)

The prompt mentions "Diethoxy." In silane chemistry, a diethoxy silane usually implies a Methyl group replaces one alkoxy group (e.g., Methyl(3,3,3-trifluoropropyl)diethoxysilane).

-

Trifunctional (Triethoxy/Trimethoxy): Forms a 3D Crosslinked Network .

-

Difunctional (Diethoxy): Forms Linear Polymer Chains .

-

Result: More flexible, "brush-like" surface.

-

Drawback: Lower thermal and chemical stability. If one bond breaks, the chain can detach (unlike trifunctional which has redundant anchors).

-

Experimental Protocols

Protocol A: Precision SAM Formation (Triethoxy Silane)

Best for: Microfluidics, Biosensors, Optical Coatings

-

Substrate Prep: Clean glass/silicon with Piranha solution (

) for 15 min to generate surface -

Solvent: Anhydrous Toluene or Ethanol (95%).

-

Catalyst: Add 1% (v/v) Acetic Acid to adjust pH to 4.5–5.5.

-

Silane Addition: Add 1% (3,3,3-trifluoropropyl)triethoxysilane .

-

Hydrolysis Phase: Stir for 60 minutes (critical for ethoxy groups to open).

-

Deposition: Immerse substrate for 1–24 hours at room temperature.

-

Curing: Rinse with ethanol, then bake at 110°C for 30 mins . This drives the condensation reaction (water removal) to lock the bond.

Protocol B: Rapid Industrial Coating (Trimethoxy Silane)

Best for: Bulk powders, fillers, non-critical glass

-

Solvent: 95% Ethanol / 5% Water.

-

Silane Addition: Add 2% (3,3,3-trifluoropropyl)trimethoxysilane .

-

Hydrolysis: Stir for only 5–10 minutes . (Longer stirring causes solution clouding/polymerization).

-

Application: Dip, spray, or spin coat immediately.

-

Curing: Cure at 110°C for 15 mins .

Comparative Data Summary

The following table synthesizes data on contact angles and stability.

| Property | Trifluoropropyl Trimethoxy | Trifluoropropyl Triethoxy |

| Water Contact Angle (Glass) | 100° – 105° (Multilayer) | 105° – 110° (Ordered SAM) |

| Hexadecane Contact Angle | ~60° | ~65° |

| Hydrolysis | < 10 minutes | > 60 minutes |

| Thermal Stability | High ( | High ( |

| Layer Thickness | Variable (2–10 nm) | Controlled (~0.8–1.2 nm) |

| Regulatory Risk | Methanol (High) | Ethanol (Low) |

Visualizing the Surface Architecture

The difference between "Tri" (Crosslinked) and "Di" (Linear) functionality impacts coating durability.

Figure 2: Structural difference between Trifunctional (Network) and Difunctional (Linear) silane coatings.

References

-

Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc. Technical Brochure. (Authoritative source on silane hydrolysis kinetics). Link

- Plueddemann, E. P. "Silane Coupling Agents." Plenum Press, New York. (The foundational text on silane chemistry mechanisms).

-

Smith, E. A., & Chen, W. "How to Prevent the Loss of Surface Functionality Derived from Silanes." Langmuir, 2008. (Discusses stability of methoxy vs ethoxy SAMs). Link

-

Shin-Etsu Silicone. "Silane Coupling Agents: Selection Guide." (Industrial data on hydrolysis rates of KBM-series silanes). Link

-

BenchChem. "Methoxy vs. Ethoxy Silane Coupling Agents: A Comparative Analysis." (Specific toxicity and reaction rate comparisons). Link

Sources

Technical Guide: Solubility Profile & Handling of (3,3,3-Trifluoropropyl)methyldiethoxysilane

The following technical guide is structured to provide actionable, high-level insights for researchers and scientists working with organofluorine silanes.

CAS No: 358-67-8 | Molecular Formula: C₆H₁₃F₃O₂Si

Executive Summary & Chemical Identity

(3,3,3-Trifluoropropyl)methyldiethoxysilane is a bifunctional organosilane characterized by a "hybrid" solubility behavior. It possesses a reactive silane headgroup capable of condensation and a fluorinated alkyl tail that confers low surface energy and solvent resistance.

For drug development and materials scientists, this molecule is critical for:

-

Surface Passivation: Rendering glass or silica surfaces hydrophobic and lipophobic to prevent protein adsorption in microfluidics or storage vials.

-

Fluorosilicone Synthesis: Acting as a chain extender in the synthesis of solvent-resistant elastomers.

Physical Properties Table

| Property | Value | Relevance to Solubility |

| Molecular Weight | 202.25 g/mol | Low MW facilitates rapid diffusion in solvents. |

| Boiling Point | ~85°C (at 160 mmHg) | Moderate volatility; requires care during solvent evaporation. |

| Density | ~1.09 g/mL | Slightly denser than common hydrocarbons. |

| Refractive Index | 1.358 | Low index characteristic of fluorinated compounds. |

| Functionality | Diethoxy (2 hydrolyzable groups) | Forms linear chains or cyclic structures; does not form 3D networks alone. |

The Solubility Paradox: Inert vs. Reactive Dissolution

As a Senior Application Scientist, I must emphasize that "solubility" for alkoxysilanes is never a static property. It is a dynamic state defined by the presence of water. You must distinguish between Physical Solution (solvation) and Chemical Solution (solysis).

A. The Fluorine Effect (The "Tail")

The trifluoropropyl group (

-

Lipophobicity: Unlike standard alkyl silanes, this molecule may show miscibility gaps in heavy aliphatic hydrocarbons (e.g., dodecane) due to the "fluorine effect."

-

Fluorophilicity: It exhibits infinite miscibility in fluorinated solvents (e.g., trifluorotoluene, hydrofluoroethers).

B. The Silane Effect (The "Head")

The methyldiethoxy headgroup (

-

Protic Solvents: In alcohols (methanol, ethanol), the silane is soluble but will undergo transesterification (exchange of alkoxy groups) if the alcohol differs from the ethoxy group.

-

Water: The molecule is immiscible with water initially. "Solubility" in water is actually a hydrolysis reaction rate, producing silanols (

) which are water-soluble before they condense into hydrophobic oils.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction type.

| Solvent Class | Specific Solvents | Solubility Status | Application Note |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Highly Soluble | Preferred for anhydrous coating. Excellent compatibility with the silane structure. |

| Ethers | THF, Diethyl Ether, MTBE | Soluble | Good for synthesis; THF can help bridge miscibility with aqueous co-solvents. |

| Chlorinated Solvents | Chloroform, DCM | Soluble | Useful for NMR or specific synthesis steps; avoid if HCl generation is a risk. |

| Alcohols | Ethanol, Isopropanol | Soluble (Reactive) | Use Ethanol to avoid transesterification. Use Isopropanol to slow hydrolysis. |

| Alkanes | Hexane, Heptane | Soluble | Caution: Potential miscibility issues at very low temperatures or high concentrations due to fluorination. |

| Fluorinated Solvents | Trifluorotoluene, Novec™ | Fully Miscible | Ideal for high-precision coatings where surface tension must be minimized. |

| Water | Water | Insoluble (Reacts) | Requires acid/base catalyst and co-solvent (alcohol) to hydrolyze and dissolve. |

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a solvent system based on your experimental goal.

Figure 1: Solvent Selection Decision Tree. Blue paths indicate stability; Red paths indicate reactive processing.

Critical Experimental Protocols

Protocol A: Solubility Screening & Anhydrous Handling

Use this protocol to verify solubility for synthesis or storage.

-

Preparation: Dry all glassware at 120°C. Purge with Nitrogen/Argon.

-

Solvent Choice: Select Anhydrous Toluene (Standard) or Trifluorotoluene (if high fluorine content is required in the final mix).

-

Dissolution: Add (3,3,3-trifluoropropyl)methyldiethoxysilane to the solvent to achieve a 1-5% w/w concentration.

-

Observation: The solution should be clear and colorless. Haze indicates moisture contamination (polymerization).

-

Storage: Store in a sealed container with a PTFE-lined cap.

Protocol B: Controlled Hydrolysis for Surface Coating

Use this protocol to create a reactive "dip coating" solution.

-

Base Solvent: Mix 95% Ethanol / 5% Water . (Note: Ethanol matches the leaving group, preventing mixed alkoxides).

-

pH Adjustment: Adjust pH to 4.5–5.5 using dilute Acetic Acid. Crucial: This pH range minimizes self-condensation (gelling) while promoting hydrolysis of the ethoxy groups to silanols.

-

Addition: Add the silane dropwise to reach 1-2% concentration while stirring.

-

Aging: Allow the solution to stir for 15–30 minutes. This "aging time" is required for the hydrophobic silane to hydrolyze (

) and become soluble in the aqueous alcohol phase. -

Application: Dip substrate for 1-5 minutes, then cure at 110°C to drive the condensation reaction.

Mechanism of Action: Hydrolysis & Condensation

Understanding the chemical transformation in solution is vital for troubleshooting "solubility" issues (e.g., precipitation).

Figure 2: Reaction pathway in protic solvents. The "Soluble Silanol" phase is the target for effective coating.

References

-

Gelest, Inc. "Hydrophobic Silane Surface Treatments." Gelest Technical Library. [Link]

-

PubChem. "Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- (Compound)."[1] National Library of Medicine. [Link]

-

Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.[2][Link] (General reference for silane hydrolysis kinetics).

Sources

An In-depth Technical Guide to Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane and its Equivalents in Advanced Applications

This guide provides a comprehensive technical overview of IOTA 58687 diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane, a key fluorinated organosilane. It is intended for researchers, scientists, and drug development professionals who are engaged in surface modification, materials science, and the development of advanced drug delivery systems. This document delves into the core chemical principles, applications, and methodologies associated with this versatile compound and its functional equivalents.

Introduction: The Significance of Fluorinated Silanes

Organofunctional silanes are a class of molecules that act as a bridge between inorganic and organic materials, enabling the creation of hybrid materials with enhanced properties.[1] The introduction of fluorine into the organic functionality of these silanes imparts unique characteristics, such as high hydrophobicity, oleophobicity, low surface energy, and exceptional chemical and thermal stability.[2] Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane is a prime example of such a compound, offering a powerful tool for tailoring surface properties at the molecular level. Its applications span from creating self-cleaning and anti-fouling surfaces to serving as a crucial component in the synthesis of advanced fluorosilicone polymers.[3][4]

Physicochemical Properties and Structural Elucidation

Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane is a colorless to pale yellow liquid.[4] Its molecular structure, featuring a reactive diethoxy-methyl-silyl head and a non-polar 3,3,3-trifluoropropyl tail, is the foundation of its functionality.

| Property | Value | Source |

| Chemical Name | Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane | [4] |

| CAS Number | 86876-45-1 | [5] |

| Molecular Formula | C₉H₁₉F₃O₂Si | [6] |

| Molecular Weight | 260.33 g/mol | [7] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | ~85 °C (at 160 mmHg) (for dimethoxy equivalent) | [8] |

| Density | ~1.089 g/mL at 20 °C (for dimethoxy equivalent) | [6] |

| Refractive Index | ~1.358 at 20 °C (for dimethoxy equivalent) | [6] |

Note: Some physicochemical data are for the closely related dimethoxy-methyl-(3,3,3-trifluoro-propyl)-silane (CAS 358-67-8) and serve as a reasonable estimate.

Structural Diagram:

Caption: Molecular structure of diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane.

Synthesis and Reaction Mechanisms

The primary route for synthesizing diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane is through the hydrosilylation of 3,3,3-trifluoropropene with diethoxymethylsilane. This reaction typically employs a transition metal catalyst, such as a platinum or rhodium complex.[9][10]

Generalized Synthesis Workflow:

Caption: Generalized workflow for the synthesis of the target silane.

Mechanism of Surface Modification:

The utility of diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane in surface modification stems from the reactivity of its ethoxy groups. The process involves two key steps:

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH) and ethanol as a byproduct.

-

Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, ceramics, or metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). They can also self-condense with other silanol molecules to form a cross-linked polysiloxane network on the surface.

This process results in the covalent attachment of the silane to the substrate, with the hydrophobic and oleophobic trifluoropropyl tails oriented away from the surface, thereby lowering the surface energy.[11]

Caption: Mechanism of surface modification using the target silane.

Key Applications and Functional Equivalents

The unique properties of diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane lend it to a variety of high-performance applications.

Surface Modification:

The primary application is the creation of hydrophobic and oleophobic surfaces.[4] These coatings are valuable for:

-

Self-cleaning surfaces: Repelling water and oils, preventing the adhesion of dirt and contaminants.

-

Anti-fouling coatings: Resisting the buildup of biological organisms on surfaces submerged in water.

-

Anti-graffiti coatings: Preventing paints and inks from adhering to surfaces.[2]

-

Moisture barriers in electronics: Protecting sensitive components from humidity.

Coupling Agent:

This silane acts as an effective adhesion promoter between organic polymers and inorganic substrates.[4] This is particularly useful in the manufacturing of:

-

Fluorinated composites: Enhancing the bond between a fluoropolymer matrix and inorganic fillers.

-

High-performance coatings and sealants: Improving the durability and longevity of coatings on glass and metal.

Raw Material for Fluorosilicones:

Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane is a key monomer in the synthesis of specialized fluorosilicone polymers.[12] These polymers are known for their exceptional resistance to fuels, oils, and extreme temperatures, making them suitable for demanding applications in the aerospace and automotive industries.[13][14]

Applications in Drug Development:

While direct applications of this specific silane in drug formulations are not widely documented, the broader class of fluorosilicones and surface-modifying silanes are of significant interest to the pharmaceutical and biomedical fields. Their utility includes:

-

Medical Device Coatings: Creating biocompatible, hydrophobic, and lubricious coatings for implants and surgical tools to minimize tissue adhesion and bacterial colonization.

-

Drug Delivery Systems: Fluorosilicone elastomers are used in transdermal patches and implantable drug-eluting devices, where their controlled permeability and biocompatibility are advantageous.[15][16] The surface modification of drug carriers, such as silica nanoparticles, with fluorinated silanes can alter their pharmacokinetic properties.

Functional Equivalents:

Several other fluoroalkylsilanes can be considered as functional equivalents, depending on the specific application requirements. The choice of equivalent often depends on the desired length of the fluoroalkyl chain, the reactivity of the headgroup, and cost considerations.

| Equivalent Compound | CAS Number | Key Features |

| (3,3,3-Trifluoropropyl)trimethoxysilane | 429-60-7 | Higher reactivity due to three methoxy groups.[2] |

| Dimethoxy-methyl-(3,3,3-trifluoro-propyl)-silane | 358-67-8 | Similar structure with methoxy instead of ethoxy groups, potentially faster hydrolysis.[6] |

| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | 51851-37-7 | Longer perfluorinated chain for enhanced hydrophobicity and oleophobicity.[2] |

| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | 101947-16-4 | Even longer perfluorinated chain for extremely low surface energy.[2] |

Experimental Protocols

The following are generalized, yet detailed, protocols that can be adapted for specific research needs.

Protocol 1: Synthesis via Hydrosilylation (Generalized)

This protocol outlines the synthesis of a trifluoropropylalkoxysilane. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as the reactants and catalysts can be hazardous.

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reagent Charging: The flask is charged with diethoxymethylsilane and a platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst) under a nitrogen atmosphere.

-

Addition of Alkene: 3,3,3-Trifluoropropene is slowly added to the stirred solution via the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy to observe the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, the catalyst is typically removed by filtration through a short pad of silica gel. The crude product is then purified by fractional distillation under reduced pressure to yield the pure diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane.

Protocol 2: Surface Modification of Glass Substrates

This protocol describes the creation of a hydrophobic coating on glass slides.

-

Substrate Cleaning and Activation:

-

Glass slides are sonicated in a solution of detergent and deionized water for 15 minutes.

-

The slides are then rinsed thoroughly with deionized water and then with ethanol.

-

To generate a high density of surface silanol (-OH) groups, the slides are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution is required when handling piranha solution.

-

Alternatively, the slides can be activated using an oxygen plasma treatment.

-

The activated slides are rinsed extensively with deionized water and dried in an oven at 110 °C for at least one hour.

-

-

Silanization:

-

A 1-5% (v/v) solution of diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane is prepared in an anhydrous solvent (e.g., toluene or isopropanol).

-

The dried, activated glass slides are immersed in the silane solution for a specified time (typically ranging from 30 minutes to several hours) at room temperature or with gentle heating. The reaction should be carried out in a moisture-free environment (e.g., under a nitrogen atmosphere).

-

-

Washing and Curing:

-

After immersion, the slides are removed from the solution and rinsed with the anhydrous solvent to remove any unreacted silane.

-

The coated slides are then cured in an oven at a temperature typically between 100-120 °C for one hour to promote the formation of stable siloxane bonds.[17]

-

-

Characterization:

-

The hydrophobicity of the coated surface can be assessed by measuring the static water contact angle using a goniometer. A successful coating will exhibit a high contact angle (>90 degrees).

-

Safety and Handling

Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane is a flammable liquid and can cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area, away from heat and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane and its functional equivalents are powerful tools in the arsenal of materials scientists, chemists, and drug development professionals. Their ability to dramatically alter surface properties, enhance adhesion, and form the backbone of high-performance polymers opens up a vast array of possibilities for innovation. A thorough understanding of their synthesis, reaction mechanisms, and handling is crucial for leveraging their full potential in creating next-generation materials and medical devices.

References

- TCI EUROPE N.V. (2025, September 15). SAFETY DATA SHEET: Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. TCI Chemicals.

- Jadhav, S. B., & Shahi, S. R. Nusil Silicone Technology in Pharmaceutical Drug Delivery System: A Review. Journal of Drug Delivery and Therapeutics.

- Sigma-Aldrich. Dimethoxy-methyl(3,3,3-trifluoropropyl)silane.

- CoreTech Films. (2024, April 7).

- Academia.edu. (PDF)

- Medical Device and Diagnostic Industry. (2006, May 1).

- Fisher Scientific. SAFETY DATA SHEET: Dimethylmethoxy(3,3,3-trifluoropropyl)silane.

- Labinsights. (2023, November 28). Silane Coupling Agents: Their Role in Nanotechnology.

- SiSiB SILICONES.

- BenchChem. (2025). Performance Showdown: Tetradecyl-functionalized Silanes vs.

- ResearchGate. (2022, May).

- ChemicalBook. Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane | 86876-45-1.

- 1/5 EXPERIMENTAL 1.Thin films preparation Both precursors methyldiethoxysilane HSi(CH3)(OCH2CH3)2 (DH) an.

- Medical Plastics News. (2023, March 21). Medical-grade silicones: How choosing the right silicone impacts drug-eluting devices.

- Alfa Chemistry. CAS 358-67-8 (3,3,3-Trifluoropropyl)Methyldimethoxysilane.

- Evonik.

- IOTA Silicone Oil. IOTA 58687 Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane.

- Fisher Scientific. SAFETY DATA SHEET: (3,3,3-Trifluoropropyl)trimethoxysilane.

- Gelest, Inc. (2008, November 5).

- Gelest, Inc. (2015, November 20). 3,3,3-TRIFLUOROPROPYLTRIS(3,3,3- TRIFLUOROPROPYLDIMETHYLSILOXY)SILANE.

- GetChem Co., Ltd. (2026, February 18). Diethoxy-Methyl-(3,3,3-Trifluoro-Propyl)-Silane CAS 86876-45-1.

- ResearchGate. (2025, August 9). Fabricating superhydrophobic aluminum: An optimized one-step wet synthesis using fluoroalkyl silane.

- Supporting inform

- Dalton Transactions (RSC Publishing).

- Instructables.

- PubChem. Triethoxy(3,3,3-trifluoropropyl)silane.

- SilcoTek. (2017, May 5).

- Sigma-Aldrich.

- MDPI. (2023, February 21).

- IOTA Corporation Ltd. IOTA 58687 Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane.

- PMC. (2024, August 9). Novel Approach for the Preparation of a Highly Hydrophobic Coating Material Exhibiting Self-Healing Properties.

- ResearchGate.

- Reddit. (2022, July 8). Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove....

- PMC - NIH. (2021, May 11). Selective hydrosilylation of allyl chloride with trichlorosilane.

- EPFL Infoscience.

- Organic Syntheses Procedure. (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE.

Sources

- 1. Dimethoxymethyl(3,3,3-trifluoropropyl)silane, 97% 5 g | Request for Quote [thermofisher.com]

- 2. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]

- 3. capotchem.cn [capotchem.cn]

- 4. getchem.com [getchem.com]

- 5. Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane | 86876-45-1 [chemicalbook.com]

- 6. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Diethoxymethylsilane(2031-62-1) 1H NMR spectrum [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silanes for Surface Modification [evonik.com]

- 12. (PDF) Silicones as a Material of Choice for Drug Delivery Applications [academia.edu]

- 13. ijpras.com [ijpras.com]

- 14. mddionline.com [mddionline.com]

- 15. coretechfilms.com [coretechfilms.com]

- 16. Medical-grade silicones: How choosing the right silicone impacts drug-eluting devices | Magazine [magazine.elkem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Elucidating the Hydrolysis and Condensation Mechanism of Diethoxyfluorosilanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethoxyfluorosilanes (R-Si(F)(OEt)₂) represent a class of organosilicon compounds of growing interest in materials science and for the synthesis of specialty polymers. The presence of both a fluorine atom and ethoxy groups on the silicon center imparts unique reactivity and properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific surface properties.[1][2][3] The formation of polysiloxane networks from these precursors is governed by two fundamental reactions: hydrolysis and condensation. A thorough understanding of the mechanisms and kinetics of these processes is paramount for controlling the structure and properties of the final materials.

This application note provides a comprehensive guide to the hydrolysis and condensation mechanisms of diethoxyfluorosilanes. It delves into the underlying chemical principles, the influence of various reaction parameters, and detailed protocols for monitoring and characterizing these reactions.

Theoretical Background: The Sol-Gel Process for Diethoxyfluorosilanes

The transformation of diethoxyfluorosilanes into a cross-linked polysiloxane network follows the principles of the sol-gel process.[4][5] This process can be broadly divided into two key stages:

-

Hydrolysis: The ethoxy groups (-OEt) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either an acid or a base.[6][7]

-

Condensation: The newly formed silanol groups (-Si-OH) react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol as a byproduct, respectively.[6][7]

The overall reaction sequence can be summarized as follows:

Hydrolysis: R-Si(F)(OEt)₂ + 2H₂O ⇌ R-Si(F)(OH)₂ + 2EtOH

Condensation: 2 R-Si(F)(OH)₂ ⇌ (HO)(F)R-Si-O-Si-R(F)(OH) + H₂O

Further condensation reactions lead to the formation of a three-dimensional polysiloxane network. The kinetics of these reactions are highly dependent on factors such as pH, catalyst type, water-to-silane ratio, solvent, and temperature.[8][9][10]

Reaction Mechanisms

The mechanisms of hydrolysis and condensation are distinct under acidic and basic conditions.[6][7][11]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group.[6][7][10] This is followed by a nucleophilic attack of water on the silicon atom. The condensation reaction is generally slower than hydrolysis in acidic media, which tends to produce more linear, less branched polymers.[6][8]

The proposed mechanism is as follows:

-

Protonation of the ethoxy group: An ethoxy oxygen is protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic attack by water: A water molecule attacks the electrophilic silicon center, leading to a five-coordinate transition state.

-

Ethanol elimination: A molecule of ethanol is eliminated, and a proton is lost to regenerate the acidic catalyst, resulting in a silanol group.

Caption: Base-catalyzed hydrolysis and condensation of diethoxyfluorosilane.

Factors Influencing Reaction Kinetics

Several parameters can be adjusted to control the rate and extent of hydrolysis and condensation.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale |

| pH | Minimum near pH 7; increases in acidic and basic conditions. [6] | Minimum around pH 4-5; increases in acidic and basic conditions. [6][8] | Catalysis by H₃O⁺ and OH⁻ ions. |

| Catalyst | Acids (e.g., HCl, Acetic Acid) and bases (e.g., NH₄OH, NaOH) accelerate the reaction. [12] | Catalysts that promote hydrolysis also generally promote condensation. [10] | Catalysts facilitate the formation of reactive intermediates. |

| Water:Silane Ratio | Higher ratios generally increase the rate and extent of hydrolysis. [13] | Can be complex; excess water may favor hydrolysis over condensation initially. | Water is a reactant in the hydrolysis step. |

| Solvent | A co-solvent (e.g., ethanol, THF) is often needed to homogenize the reactants. [6]The solvent polarity can influence reaction rates. [14][15] | The solvent can affect the stability of intermediates and transition states. | Ensures miscibility of the nonpolar silane and polar water. |

| Temperature | Increased temperature generally increases the reaction rate. | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reactions. |

| R-group & F-substituent | Electron-withdrawing groups (like Fluorine) can affect the electrophilicity of the silicon atom. Steric hindrance of the R-group can slow the reaction. [6][7] | Steric bulk of the R-group can hinder the approach of reacting species, slowing condensation. [7] | Inductive and steric effects influence the stability of intermediates and transition states. |

Experimental Protocols

A systematic approach is required to study the hydrolysis and condensation of diethoxyfluorosilanes.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the reaction kinetics and characterizing the products.

Caption: General workflow for studying diethoxyfluorosilane hydrolysis.

Protocol 1: In-situ Monitoring by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the hydrolysis and condensation reactions by observing changes in specific vibrational bands. [16][17][18][19] Objective: To determine the rates of disappearance of the Si-OEt group and the appearance of Si-OH and Si-O-Si groups.

Materials:

-

Diethoxyfluorosilane

-

Anhydrous ethanol (or other suitable co-solvent)

-

Deionized water

-

Catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a flow cell.

Procedure:

-

System Setup: Configure the FTIR spectrometer for time-resolved data acquisition. Set the spectral range to 4000-650 cm⁻¹.

-

Background Spectrum: Record a background spectrum of the co-solvent (e.g., ethanol).

-

Reactant Mixture: In a reaction vessel maintained at a constant temperature, prepare a solution of the diethoxyfluorosilane in the co-solvent.

-

Initiate Reaction: Start the FTIR data acquisition. Inject the aqueous catalyst solution into the silane solution with vigorous stirring to ensure rapid homogenization.

-

Data Acquisition: Collect spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.

-

Data Analysis:

-

Monitor the decrease in the intensity of peaks corresponding to Si-O-C vibrations (~1100-1000 cm⁻¹ and ~960 cm⁻¹). [17] * Monitor the increase in the broad peak for Si-OH stretching (~3700-3200 cm⁻¹) and the Si-OH bending vibration (~880-910 cm⁻¹).

-

Monitor the growth of the Si-O-Si asymmetric stretching band (~1130-1000 cm⁻¹) as condensation proceeds. [17][19] * Plot the absorbance of these characteristic peaks as a function of time to determine the reaction kinetics.

-

Protocol 2: Product Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural characterization of the hydrolysis and condensation products. [20][21][22][23]¹H, ¹⁹F, and ²⁹Si NMR provide complementary information.

Objective: To identify and quantify the different silicon species (unreacted silane, silanols, dimers, oligomers) at various stages of the reaction.

Materials:

-

Aliquots from the reaction mixture (from Protocol 1 or a separate batch reaction).

-

Deuterated solvent (e.g., CDCl₃, acetone-d₆) for locking and shimming.

-

NMR spectrometer.

Procedure:

-

Sample Preparation: At desired time points, withdraw an aliquot from the reaction mixture. If necessary, quench the reaction by rapid cooling or neutralization. Dilute the aliquot in a suitable deuterated solvent in an NMR tube.

-

¹H NMR:

-

Acquire a ¹H NMR spectrum.

-

Observe the disappearance of the ethoxy group signals (triplet and quartet around 1.2 and 3.8 ppm, respectively).

-

Monitor the appearance of the ethanol signals.

-

The Si-OH proton signal is often broad and its position is variable.

-

-

¹⁹F NMR:

-

Acquire a ¹⁹F NMR spectrum. This is crucial for tracking the fluorine-containing species. [24][25][26] * The chemical shift of the fluorine atom will be sensitive to the substituents on the silicon atom. Expect distinct signals for R-Si(F)(OEt)₂, R-Si(F)(OEt)(OH), R-Si(F)(OH)₂, and various condensed species.

-

-

²⁹Si NMR:

-

Acquire a ²⁹Si NMR spectrum. This provides direct information about the silicon environment. [23][27] * Assign peaks corresponding to the starting diethoxyfluorosilane, the intermediate silanols, and the various condensed structures (e.g., dimers, trimers, cyclic species). The degree of condensation can be quantified by integrating the respective signals.

-

-

Data Interpretation: Correlate the data from all three nuclei to build a comprehensive picture of the product distribution over time.

Key Spectroscopic Data for Monitoring

| Technique | Functional Group | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Observation |

| FTIR | Si-O-C (stretch) | ~1100-1000, ~960 [17] | Decreases with hydrolysis |

| Si-O-H (stretch) | ~3700-3200 (broad) | Increases with hydrolysis | |

| Si-O -Si (stretch) | ~1130-1000 (broad) [19] | Increases with condensation | |

| ¹H NMR | -O-CH₂ -CH₃ | ~3.8 (quartet) | Decreases with hydrolysis |

| -O-CH₂-CH₃ | ~1.2 (triplet) | Decreases with hydrolysis | |

| ¹⁹F NMR | F -Si(OR)₂ | Varies with R-group | Shifts upon hydrolysis and condensation |

| ²⁹Si NMR | R-Si (F)(OEt)₂ (T⁰) | Varies | Initial species |

| R-Si (F)(OH)(OEt) | Varies | Hydrolysis intermediate | |

| R-Si (F)(OH)₂ | Varies | Fully hydrolyzed monomer | |

| (-O)-Si (F)(R)- | Varies (T¹, T², T³) | Condensed species |

Conclusion

The hydrolysis and condensation of diethoxyfluorosilanes are complex yet controllable processes that are fundamental to the synthesis of advanced fluorinated polysiloxane materials. The reaction pathways are highly sensitive to pH, with distinct acid- and base-catalyzed mechanisms leading to different polymer structures. By carefully selecting reaction parameters such as catalyst, water content, solvent, and temperature, researchers can tailor the kinetics to achieve desired material properties. The combined use of in-situ FTIR and multinuclear NMR spectroscopy provides a powerful analytical toolkit for elucidating reaction mechanisms, determining kinetics, and characterizing the resulting oligomeric and polymeric structures. The protocols and data presented in this application note serve as a robust starting point for scientists and engineers working with this versatile class of silane precursors.

References

-

Synthesis of versatile fluorinated polysiloxanes and applications on cotton fabrics for durable liquid repellency and color deepening. (2023). ResearchGate. [Link]

-

Zuev, V. V., & Kalinin, A. V. (2003). The Synthesis of Fluorine Containing Polysiloxanes. Part 1. The Synthesis of Fluorine Containing Cyclosiloxanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10-11), 2319-2326. [Link]

-

Preparation of fluorinated polysiloxane and its application in modified polyacrylates. (2024). ResearchGate. [Link]

-

Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. Shoichet Lab - University of Toronto. [Link]

-

Kim, E., & Shoichet, M. S. (2004). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. The Canadian Journal of Chemical Engineering, 82(4), 849-856. [Link]

-

D'Souza, V. F., & Miller, J. D. (1998). Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy. Journal of Adhesion Science and Technology, 12(1), 93-108. [Link]

-

Li, Y., et al. (2019). Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model. Journal of the Chinese Chemical Society, 66(3), 305-312. [Link]

-

Pace, T., & Varma, V. (1972). N.M.R. Study of Base-Catalyzed Hydrolysis of Trimethylfluorosilane. Canadian Journal of Chemistry, 50(19), 3049-3055. [Link]

-

Assignment of the FTIR peaks for silanes. (n.d.). ResearchGate. [Link]

-

INFRARED STUDY OF THE SILICA/SILANE REACTION. (n.d.). University of Twente. [Link]

-

Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. (n.d.). hydrophobe.org. [Link]

-

Effect of pH on hydrolysis and condensation speed. (n.d.). ResearchGate. [Link]

-

Rubio, J., et al. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletín de la Sociedad Española de Cerámica y Vidrio. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

- Sol-gel coating compositions and their process of preparation. (n.d.).

-

How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. (2011). PMC. [Link]

-

NMR Study of the Hydrolysis and Oligomerization of Alkyltrichlorosilanes in Silanizing Solutions Used to Prepare Alkylsiloxane Self-Assembled Monolayers. (n.d.). The UWA Profiles and Research Repository. [Link]

-

Gillson, A. M., et al. (2008). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry, 86(5), 418-423. [Link]

-

Preparation of Water-Repellent Glass by Sol-Gel Process Using Perfluoroalkylsilane and Tetraethoxysilane. (2001). ResearchGate. [Link]

-

Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(2), 171-191. [Link]

-

Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement. (2006). PubMed. [Link]

-

Effect of catalyst used in the sol-gel process on the microstructure and adsorption/desorption performance of silica aerogels. (2014). Illinois Experts. [Link]

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link]

-

Distribution of fluoroalkylsilanes in hydrophobic hybrid sol–gel coatings obtained by co-condensation. (2018). Journal of Materials Chemistry A. [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc. [Link]

-

Silane adsorption onto cellulose fibres : hydrolysis and condensation reactions. (2005). ResearchGate. [Link]

-

Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630. [Link]

-

Sol–gel process. (n.d.). Wikipedia. [Link]

-

Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI. [Link]

-

Imae, I., & Kawakami, Y. (2012). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 4(3), 1313-1335. [Link]

-

Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. (2005). ResearchGate. [Link]

-

Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. (2017). ACS Publications. [Link]

- Hydrolysis of silanes and surface treatment with the hydrolysis product. (n.d.).

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). PMC. [Link]

-

The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”. (2021). PMC. [Link]

-

Hydrolysis of Fluorosilanes: A Theoretical Study. (2003). ResearchGate. [Link]

-

Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. (1984). ACS Publications. [Link]

-

hydrolysis and condensation of silicates : effects on structure. (1988). Semantic Scholar. [Link]

-

First-Principles Simulation Study on the Weakening of Silane Coupling to Silica under Alkaline Conditions. (2021). ACS Publications. [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). ScienceOpen. [Link]

-

Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating. (2024). MDPI. [Link]

-

Sol-gel – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Sol–gel process - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. gelest.com [gelest.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. ris.utwente.nl [ris.utwente.nl]

- 19. hydrophobe.org [hydrophobe.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

- 24. web.uvic.ca [web.uvic.ca]

- 25. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

Application Note: Surface Grafting of (3,3,3-Trifluoropropyl)methyldiethoxysilane onto Silica Nanoparticles

Executive Summary

This guide details the protocol for grafting (3,3,3-trifluoropropyl)methyldiethoxysilane (F3PMS) onto silica nanoparticles (SiO₂ NPs). Unlike common trialkoxysilanes (e.g., APTES, TEOS) which form 3D cross-linked networks, F3PMS is a di-functional silane. It contains two hydrolyzable ethoxy groups, one non-hydrolyzable methyl group, and one fluorinated chain.

This structural distinction dictates that F3PMS forms linear siloxane chains or cyclic oligomers rather than a cross-linked shell. This protocol is optimized to maximize grafting density (

Chemical Mechanism & Rationale[1][2][3]

The Reagent: Why Diethoxy?

The specific agent, (3,3,3-trifluoropropyl)methyldiethoxysilane (CAS: 358-67-8), provides a unique surface architecture:

-

Trifluoropropyl Group: Lowers surface energy (

mN/m), providing chemical resistance and hydrophobicity. -

Methyl Group: Adds steric bulk and prevents the formation of rigid, brittle silica networks, allowing for some conformational flexibility in the grafted layer.

-

Diethoxy Functionality: Limits polymerization to linear chain extension. This reduces the risk of particle agglomeration (bridging) compared to triethoxy silanes.

Reaction Pathway

The grafting follows a Sol-Gel process involving three distinct stages:

-

Hydrolysis: Ethoxy groups convert to silanols (Si-OH).

-

Physisorption: Hydrogen bonding between silane silanols and surface silanols.

-

Condensation: Covalent bond formation (Si-O-Si) and release of water/ethanol.

Figure 1: Simplified reaction pathway for the hydrolysis and condensation of diethoxy fluorosilanes.

Pre-requisite: Surface Activation

Critical Step: Because F3PMS cannot cross-link into a self-sustaining shell around the particle, it relies heavily on direct attachment to surface silanols. You must maximize the population of surface hydroxyl groups (-OH) before grafting.

Activation Protocol:

-

Disperse SiO₂ NPs in 10% HNO₃ (Nitric Acid).

-

Sonicate for 30 minutes.

-

Reflux at 80°C for 4 hours.

-

Centrifuge and wash with Deionized (DI) water until pH is neutral.

-

Drying: Dry at 80°C under vacuum for 12 hours. Note: Do not exceed 120°C, or you will condense the surface silanols back into siloxanes, deactivating the surface.

Experimental Protocols

Protocol A: Anhydrous Deposition (High Precision)

Best for: Monolayer coverage, chromatography applications, and minimizing particle aggregation.

Materials:

-

Activated SiO₂ NPs

-

Solvent: Anhydrous Toluene (dried over molecular sieves)

-

Reagent: (3,3,3-trifluoropropyl)methyldiethoxysilane

-

Catalyst: n-Butylamine (optional, promotes surface reaction)

Procedure:

-

Dispersion: Suspend 1.0 g of activated SiO₂ NPs in 50 mL anhydrous toluene. Sonicate for 20 mins to break aggregates.

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen (

) for 15 minutes. Moisture control is vital to prevent solution-phase polymerization. -

Addition: Add 0.5 mL of F3PMS (approx. 2.0 mmol) dropwise.

-

Calculation: This represents a large excess. Typical silica has ~4-5 OH groups/nm².

-

-

Catalysis: Add 50

L of n-butylamine. -

Reaction: Reflux at 110°C (boiling point of toluene) for 24 hours under stirring (400 rpm).

-

Purification:

-

Centrifuge (10,000 rpm, 15 min).

-

Wash 2x with Toluene (removes unreacted silane).

-

Wash 2x with Ethanol (removes catalyst and byproducts).

-

-

Curing: Dry in an oven at 110°C for 4 hours. This step drives the final condensation of the siloxane bonds.

Protocol B: Aqueous/Alcoholic Deposition (High Density)

Best for: Thick hydrophobic coatings, composite fillers.

Rationale: The presence of water allows the diethoxy silane to oligomerize into short chains before grafting, creating "loops" and "tails" on the surface, resulting in a thicker, more robust hydrophobic layer.

Procedure:

-

Solvent Prep: Prepare a 95% Ethanol / 5% Water solution.[1] Adjust pH to 4.5–5.5 using Acetic Acid. (Acid catalysis favors hydrolysis over condensation, preventing premature precipitation).

-

Hydrolysis: Add 2% (v/v) F3PMS to the solvent. Stir for 15 minutes. Note: The solution should remain clear. If it turns cloudy, the silane has condensed into insoluble oils; discard and restart.

-

Grafting: Add 1.0 g SiO₂ NPs to 50 mL of the hydrolyzed silane solution.

-

Reaction: Stir at room temperature for 2 hours, then elevate to 60°C for 4 hours.

-

Washing: Centrifuge and wash 3x with Ethanol.

-

Cure: Cure at 110°C for 1 hour.

Characterization & Validation

To ensure the protocol was successful, you must validate the chemical change and quantify the grafting density.

Fourier Transform Infrared Spectroscopy (FTIR)

Compare the spectra of bare SiO₂ vs. F3PMS-SiO₂.

| Wavenumber (cm⁻¹) | Assignment | Expected Change |

| 3400-3200 | -OH Stretch | Intensity decreases (consumption of surface silanols). |

| 2970-2850 | C-H Stretch | New peaks appear (Methyl/Propyl groups). |

| 1210-1150 | C-F Stretch | Diagnostic Peak. Strong new absorbance confirms fluorination. |

| 1080 | Si-O-Si | Broadens due to new siloxane bond formation. |

Thermogravimetric Analysis (TGA) - Quantitative Validation

Run TGA from 30°C to 800°C at 10°C/min in air.

-

Region 1 (30-150°C): Loss of physisorbed water.

-

Region 2 (200-600°C): Decomposition of the organic trifluoropropyl-methyl chain.

Grafting Density Calculation (

Where:

- : Grafting density (molecules/nm²)[2][3]

- : Weight loss % of the organic functional group (from TGA, typically 200-600°C).

-

: Avogadro’s number (

-

: Molecular weight of the grafted organic fragment.

-

Note: For F3PMS, the leaving groups (OEt) are gone. The grafted unit is

. - (Check stoichiometry: Si + C4 + H7 + F3).

-

- : Specific surface area of the bare silica (m²/g).

Workflow Visualization

Figure 2: Complete experimental workflow for F3PMS grafting.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Grafting Density | Wet Toluene (Protocol A) | Ensure toluene is distilled or dried over 4Å molecular sieves. Water causes silane to react with itself, not the surface. |

| Particle Aggregation | Excessive Water / High pH | Reduce water content in Protocol B. Ensure pH < 5.5 to slow condensation rates. |

| Cloudy Reaction Mix | Silane Polymerization | The diethoxy silane has formed insoluble cyclic oligomers. Filter solution or restart with fresh reagents. |

| No C-F Signal (FTIR) | Incomplete Hydrolysis | In Protocol B, ensure the 15-minute pre-hydrolysis step is performed before adding nanoparticles. |

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[4][5][6] (Comprehensive guide on silane chemistry and hydrolysis rates).

-

Arkles, B. (1977).[7][5] Tailoring Surfaces with Silanes.[7][1][5][8] CHEMTECH, 7, 766-778.[7][5] (Foundational text on silane deposition physics).

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure.[9] Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Mittal, K. L. (Ed.). (2007). Silanes and Other Coupling Agents, Vol 4. VSP/Brill. (Specifics on fluorosilane surface energy).

-

BenchChem. Surface Modification of Silica Nanoparticles Protocols. (General protocols for hydrophobic modification).

Sources

- 1. ajol.info [ajol.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. pcimag.com [pcimag.com]

- 6. img.meryer.com [img.meryer.com]

- 7. thenanoholdings.com [thenanoholdings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

Formulation of oleophobic coatings with fluorinated diethoxy silanes

An Application Guide to the Formulation of Oleophobic Coatings with Fluorinated Diethoxy Silanes

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation and application of oleophobic coatings using fluorinated diethoxy silanes. Oleophobic surfaces, which repel oils and organic contaminants, are critical in a multitude of high-performance applications, from anti-fingerprint coatings on consumer electronics to anti-fouling surfaces in medical devices.[1][2] This document moves beyond a simple recitation of steps, delving into the fundamental chemistry of silanization, the rationale behind protocol choices, and the methods for validating coating performance. We present detailed, field-proven protocols for both liquid-phase and vapor-phase deposition, characterization techniques, and a troubleshooting guide to empower researchers in developing robust and reproducible oleophobic surfaces.

Part 1: The Science of Oleophobicity with Fluorinated Silanes

Core Principles: Engineering Low Surface Energy

The fundamental principle governing oleophobicity is the creation of a surface with exceptionally low surface energy.[1] Oils and organic liquids, which typically have low surface tension, will bead up and fail to wet a surface if the surface's energy is even lower.[3] Fluorinated compounds are uniquely suited for this purpose. The high electronegativity and low polarizability of the carbon-fluorine bond result in very weak van der Waals forces, leading to minimal attraction to oil molecules.[3][4]

Fluorinated diethoxy silanes are bifunctional molecules designed to exploit this principle:

-

The Oleophobic Tail: A perfluorinated or highly fluorinated alkyl chain (e.g., - (CF₂)nCF₃) provides the oil-repellent functionality.[5] This is the active component that interfaces with the environment.

-

The Silane Head Group: A diethoxy silane group (-Si(OCH₂CH₃)₂) provides the mechanism for covalently bonding the molecule to a substrate. The presence of two ethoxy groups allows for a controlled, two-dimensional crosslinking mechanism upon hydrolysis.[6]

The Silanization Process: Covalent Surface Attachment

The durability and performance of the oleophobic coating hinge on the successful covalent attachment of the silane to the substrate surface. This occurs via a two-step hydrolysis and condensation reaction sequence.[7][8]

-

Hydrolysis: In the presence of water (often catalyzed by an acid or base), the ethoxy groups (-OCH₂CH₃) on the silicon atom are hydrolyzed to form reactive silanol groups (-Si-OH).[7][9]

-

Condensation: These silanol groups can then react in two ways:

-

They can condense with hydroxyl groups (-OH) present on the surface of many substrates (like glass, silicon, or oxidized metals), forming stable, covalent metallo-siloxane bonds (e.g., Substrate-O-Si).[8]

-

They can also condense with other nearby silanol groups, forming a cross-linked siloxane network (Si-O-Si) on the surface, which enhances the coating's density and durability.[10]

-

The pH of the solution plays a critical role, with the minimum rate for hydrolysis occurring around pH 7 and for condensation around pH 4.[9] Therefore, a slightly acidic environment is often used to promote both reactions effectively.[11][12]

Part 4: Applications & Troubleshooting

Key Applications

The unique properties of these coatings make them valuable across numerous industries. [13][14]

-

Consumer Electronics: Anti-fingerprint and smudge-resistant coatings for touch screens and camera lenses. [2][13]* Automotive & Aerospace: Anti-fogging surfaces and coatings for windshields and optical sensors to maintain clear visibility. [13][14]* Medical & Life Sciences: Anti-fouling coatings for medical tubing, diagnostic slides, and surgical instruments to prevent bio-adhesion. [13]* Textiles: Creation of self-cleaning and stain-resistant fabrics. [4][13]

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Contact Angles / Poor Oleophobicity | 1. Incomplete or improper substrate cleaning/activation. 2. Degraded silane (hydrolyzed by ambient moisture). 3. Insufficient curing time/temperature. | 1. Repeat substrate cleaning protocol; verify hydroxylation with a water contact angle <20°. [15] 2. Use fresh silane from a sealed container; use anhydrous solvents. 3. Increase curing time or temperature as per protocol. [10] |

| Hazy or Non-Uniform Coating | 1. Premature silane polymerization in solution. 2. Contaminated substrate or solvents. 3. Silane concentration too high. | 1. Prepare silane solution immediately before use; ensure anhydrous conditions for vapor/toluene methods. 2. Use high-purity solvents and rigorously follow the cleaning protocol. 3. Reduce silane concentration to ~0.5-1.0%. [16] |

| Poor Coating Durability / Adhesion | 1. Insufficient surface hydroxyl groups. 2. Incomplete condensation/curing. 3. Physisorbed multilayer instead of a covalent monolayer. | 1. Ensure proper activation (Piranha, Plasma, UV-Ozone). 2. Ensure cure temperature is reached and held for the specified time. 3. Thoroughly rinse after deposition to remove excess silane. [17] |

Safety Precautions

-

Fluorinated silanes and their solvents should be handled in a well-ventilated fume hood.

-

Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Piranha solution is extremely dangerous. Personnel must be fully trained in its preparation, handling, and disposal before use.

-

Review the Safety Data Sheet (SDS) for all chemicals before beginning any work.

References

-

Gelest. (n.d.). Applying a Silane Coupling Agent. Gelest Technical Library. [Link]

-

Gelest, Inc. (n.d.). Applying Silanes. Gelest Technical Library. [Link]

-

Biolin Scientific. (n.d.). An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. [Link]

-

Thierry Corporation. (n.d.). Oleophobic Coating. [Link]

-

SPECIFIC POLYMERS. (n.d.). Contact angle analysis. [Link]

-

Pohl, E. R. (2011). Organosilane Technology in Coating Applications: Review and Perspectives. [Link]

-

ResearchGate. (2013). Which method is better for the silanization of glass beads? Liquid phase or vapor-phase deposition? Why?. [Link]

-

Patsnap. (2025). Oleophobic Coatings for Anti-Fouling and Anti-Fingerprint Applications. Patsnap Eureka. [Link]

-

ProChimia Surfaces. (2011). Silanes Surfaces Protocols. [Link]

-

ResearchGate. (2024). Lowering silane thickness?. [Link]

-

IndustryARC. (2023). Oleophobic Coating Market Size Report, 2023 - 2030. [Link]

-

Omega Optical. (2021). A Guide to Hydrophobic and Oleophobic Coatings. [Link]

-

SilcoTek. (n.d.). Contact Angle Evaluation of SilcoTek Depositions. [Link]

-

AZoM. (2022). What are Oleophobic Thin Film Coatings?. [Link]

-

Atanacio, C. N., et al. (2012). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. [Link]

-

Koczó, K., et al. (2019). Contact Angle Evaluation of SilcoTek Depositions. Langmuir. [Link]

-

Ubaid, F., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PMC. [Link]

-

Shevrin, J. D. (2021). Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings. Evonik Corporation. [Link]

-

IOTA Silicone Oil. (n.d.). IOTA 58687 Diethoxy-methyl-(3,3,3-trifluoro-propyl)-silane. [Link]

-

Gacal, B., et al. (2025). Silanization of Cotton Fabric to Obtain Durable Hydrophobic and Oleophobic Materials. [Link]

-

Dias, R., et al. (2016). Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modification of Microfluidic. [Link]

-

Kiraz, N., et al. (2010). Sol–gel synthesis of 3-(triethoxysilyl)propylsuccinicanhydride containing fluorinated silane for hydrophobic surface applications. ResearchGate. [Link]

- Qinetiq Ltd. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product.

-

DataPhysics Instruments. (n.d.). Measuring Dynamic Contact Angles on Hydrophobic Materials via Tilting Base Method. [Link]

-

ResearchGate. (2025). Silane coating of metal substrates: Complementary use of electrochemical, optical and thermal analysis for the evaluation of film properties. [Link]

-

Gelest. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Adhesives & Sealants Industry. [Link]

-

Vandenberg, E. T., et al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed. [Link]

-

Kiraz, N., et al. (2010). Sol-gel synthesis of 3-(triethoxysilyl)propylsuccinicanhydride containing fluorinated silane for hydrophobic surface applications. AVESIS. [Link]

-

SiSiB SILICONES. (n.d.). Fluoro Silanes as surface modification, fluorosilane coating. [Link]

-

Shishesaz, M. R., et al. (2021). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. PMC. [Link]

-

ResearchGate. (2025). Fabricating Superhydrophobic and Oleophobic Surface with Silica Nanoparticles Modified by Silanes and Environment-Friendly Fluorinated Chemicals. [Link]

-

Vandenberg, E. T., et al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC. [Link]

-

ResearchGate. (n.d.). Influence of silane structure on curing behavior and surface properties of sol–gel based UV-curable organic–inorganic hybrid coatings. [Link]

-

Co-Formula. (2023). Fluoro Functional Silanes. [Link]

-

National Center for Biotechnology Information. (n.d.). Triethoxyfluorosilane. PubChem. [Link]

-

Wegner, G. (2016). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO2, and Characterization of the Resulting Monolayers. Vacuum Technology & Coating. [Link]

- Google Patents. (n.d.).

-

Silico. (n.d.). High-Purity Fluorinated Silane (CAS 51851-37-7) for Surface Treatment. [Link]

-

Shanghai VanaBio Silicones Co., Ltd. (n.d.). Fluoro Silanes. [Link]

-

Kroke, E., et al. (2018). Synthesis of fluorine-modified polysilazanes via Si–H bond activation and their application as protective hydrophobic coatings. Journal of Materials Chemistry A. [Link]

-

SiSiB SILICONES. (n.d.). Fluorosilanes. [Link]

-

UCL Discovery. (n.d.). Fluorine-Free approach to fabrication of liquid repelling surfaces. [Link]

Sources

- 1. Oleophobic Coatings for Anti-Fouling and Anti-Fingerprint Applications [eureka.patsnap.com]

- 2. Hydrophobic & Oleophobic Coatings - A User's Guide [omega-optical.com]

- 3. azom.com [azom.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]

- 6. paint.org [paint.org]

- 7. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adhesivesmag.com [adhesivesmag.com]

- 10. researchgate.net [researchgate.net]

- 11. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

- 12. gelest.com [gelest.com]

- 13. thierry-corp.com [thierry-corp.com]

- 14. industryarc.com [industryarc.com]

- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]